N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide
Description
N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide (CAS: 630113-18-7) is a silicon-containing organic compound characterized by a tert-butyldimethylsilyl (TBDMS) ether group, a hydroxyl group, and an acetamide moiety. The TBDMS group is a widely used protecting group in organic synthesis due to its stability under acidic and basic conditions, while the hydroxyl and acetamide functionalities contribute to hydrogen-bonding interactions and solubility in polar solvents . This compound is typically synthesized via acetylation of a precursor amine using acetic anhydride in the presence of pyridine, as demonstrated in related synthetic pathways . Its molecular formula is C₁₃H₂₉NO₃Si, with a molecular weight of 299.47 g/mol.
Properties
CAS No. |
630113-18-7 |
|---|---|
Molecular Formula |
C11H25NO3Si |
Molecular Weight |
247.41 g/mol |
IUPAC Name |
N-[3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxypropyl]acetamide |
InChI |
InChI=1S/C11H25NO3Si/c1-9(13)12-7-10(14)8-15-16(5,6)11(2,3)4/h10,14H,7-8H2,1-6H3,(H,12,13) |
InChI Key |
XWHKONHITZACCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(CO[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide typically involves the reaction of tert-butyldimethylsilyl chloride (TBDMS-Cl) with a hydroxyl-containing precursor in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
-
Protection of Hydroxyl Group
- Reactant: tert-butyldimethylsilyl chloride (TBDMS-Cl)
- Base: Imidazole or pyridine
- Solvent: Dimethylformamide (DMF)
- Conditions: Room temperature
-
Formation of Acetamide
- Reactant: Acetic anhydride or acetyl chloride
- Base: Triethylamine
- Solvent: Dichloromethane (DCM)
- Conditions: Room temperature
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be selectively removed using fluoride ions from reagents like tetra-n-butylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: TBAF in tetrahydrofuran (THF)
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Regeneration of the free hydroxyl group
Scientific Research Applications
N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Utilized in the development of pharmaceuticals where the protection of sensitive hydroxyl groups is necessary during multi-step synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. The protection is achieved through the formation of a silicon-oxygen bond, which is stable under a variety of reaction conditions. The TBDMS group can be selectively removed by treatment with fluoride ions, which cleave the silicon-oxygen bond, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Key Observations:
Compound 29 features a (Z)-acetyloxy imino group, which increases steric hindrance and reduces solubility in aqueous media relative to the target’s hydroxyl group.
Synthetic Routes :
- The target compound and 29 share acetylation steps using acetic anhydride, but 29 requires additional Pd/C-mediated hydrogenation for deprotection.
- Compound 27 employs hydroxylamine hydrochloride for oxime formation, a step absent in the target’s synthesis.
Elemental Analysis: The higher nitrogen content in 27 (9.30%) versus the target compound (theoretical ~4.67% for C₁₃H₂₉NO₃Si) reflects its additional nitrile and amide groups.
Physicochemical Properties
- Solubility: The hydroxyl and acetamide groups in the target compound likely improve solubility in polar solvents (e.g., methanol, DMSO) compared to 29, where the acetyloxy imino group reduces polarity.
- Stability : The TBDMS group in all compounds confers resistance to hydrolysis, critical for multi-step syntheses.
Research Implications
The target compound’s structural simplicity relative to analogues like 27 and 29 makes it a versatile intermediate for drug discovery, particularly in silyl-protected prodrugs or peptide mimetics. However, its lack of aromatic or electrophilic groups limits reactivity compared to 27 or 28 , which are tailored for specific bioactivity.
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